4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound with a unique structure that includes a naphthyridine core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares a similar aromatic structure but differs in functional groups and overall structure.
5’-Acetyl-4-{[(2,4-dimethylphenyl)sulfonyl]amino}-2,2’-bithiophene-5-carboxylic acid: Another compound with a similar aromatic core but different substituents and properties.
Uniqueness
4-[(2,4-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and the naphthyridine core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,4-dimethylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-6-26(7-2)22(27)18-13-23-21-17(10-9-16(5)24-21)20(18)25-19-11-8-14(3)12-15(19)4/h8-13H,6-7H2,1-5H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPXRZQGSXMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)C)C)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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